molecular formula C15H13BrN4S B12131758 3-[(4-bromobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine

3-[(4-bromobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine

Cat. No.: B12131758
M. Wt: 361.3 g/mol
InChI Key: SROLUVKXELMJOB-UHFFFAOYSA-N
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Description

3-[(4-Bromobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a bromobenzyl group attached to a sulfanyl moiety, which is further connected to a phenyl group and a triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-[(4-bromobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine typically involves the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzyl isothiocyanate. This intermediate is then reacted with phenylhydrazine to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and purity.

Chemical Reactions Analysis

3-[(4-Bromobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the triazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the bromobenzyl group, where nucleophiles such as amines or thiols replace the bromine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[(4-Bromobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-bromobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromobenzyl group may enhance the compound’s binding affinity to its targets, while the sulfanyl moiety can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

3-[(4-Bromobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H13BrN4S

Molecular Weight

361.3 g/mol

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-phenyl-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H13BrN4S/c16-13-8-6-11(7-9-13)10-21-15-19-18-14(20(15)17)12-4-2-1-3-5-12/h1-9H,10,17H2

InChI Key

SROLUVKXELMJOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)Br

Origin of Product

United States

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